molecular formula C18H20ClNO2 B3836068 2-(2-chlorobenzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline

2-(2-chlorobenzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B3836068
M. Wt: 317.8 g/mol
InChI Key: WJIRHUATTMPDPE-UHFFFAOYSA-N
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Description

The compound “2-(2-chlorobenzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline” is a complex organic molecule. It contains a 2-chlorobenzyl group and a tetrahydroisoquinoline group, both of which are common in many biologically active compounds .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The 2-chlorobenzyl group would contribute a benzene ring with a chlorine atom and a methylene group, while the tetrahydroisoquinoline group would contribute a nitrogen-containing heterocyclic ring .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would likely depend on its specific structure. For example, benzyl chlorides are generally liquids that are denser than water and insoluble in water .

Mechanism of Action

The mechanism of action would depend on the specific biological target of the compound. Many benzylamine and tetrahydroisoquinoline derivatives have been found to have biological activity, but the exact mechanism would depend on the specific structure of the compound .

Safety and Hazards

Benzyl chlorides are generally considered hazardous. They can cause skin burns and eye damage, and may be harmful if swallowed or inhaled .

Future Directions

The future directions for research on this compound would likely depend on its biological activity. If it shows promise as a therapeutic agent, further studies could be conducted to optimize its structure and evaluate its efficacy and safety in preclinical and clinical trials .

Properties

IUPAC Name

2-[(2-chlorophenyl)methyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClNO2/c1-21-17-9-13-7-8-20(12-15(13)10-18(17)22-2)11-14-5-3-4-6-16(14)19/h3-6,9-10H,7-8,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJIRHUATTMPDPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2CN(CCC2=C1)CC3=CC=CC=C3Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(2-chlorobenzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline
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2-(2-chlorobenzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline
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2-(2-chlorobenzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline
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2-(2-chlorobenzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline

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